molecular formula C7H14Cl2N4O B13589486 rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride

rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13589486
M. Wt: 241.12 g/mol
InChI Key: AGEHNSZCQGBVIG-PVNUIUKASA-N
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Description

“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” is a synthetic compound that features a triazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” typically involves the formation of the triazole ring followed by the attachment of the oxolane ring. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the oxolane ring via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions may target the oxolane ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or oxolane rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

The compound may be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, the compound could be used to study the effects of triazole-containing molecules on various biological systems.

Medicine

Potential medicinal applications may include the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of their activity. The triazole ring is known to interact with various biological targets, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine
  • (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-ol

Uniqueness

The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it unique compared to similar compounds. Additionally, the specific substitution pattern on the triazole ring can influence its biological activity and selectivity.

Properties

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m1../s1

InChI Key

AGEHNSZCQGBVIG-PVNUIUKASA-N

Isomeric SMILES

CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl.Cl

Canonical SMILES

CC1=NC(=NN1)C2COCC2N.Cl.Cl

Origin of Product

United States

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